Methyl 5-acetyl-2-ethoxybenzoate

Description

BenchChem offers high-quality Methyl 5-acetyl-2-ethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-acetyl-2-ethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

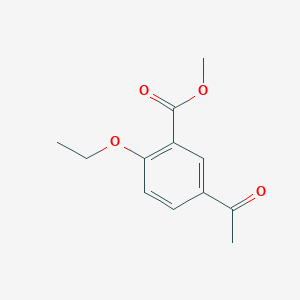

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetyl-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBJJCPKZLIKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of Methyl 5-acetyl-2-ethoxybenzoate: A Technical Guide

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of molecular building blocks dictates the efficiency of downstream synthesis. Methyl 5-acetyl-2-ethoxybenzoate (CAS: 76310-74-2) is a highly specialized, multi-functionalized aromatic intermediate. It is most prominently utilized in the synthesis of cyclic guanosine 3',5'-monophosphate phosphodiesterase (cGMP PDE) inhibitors and selective β2-adrenergic receptor agonists like (±)-4-O-Ethyl Albuterol.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural topology, and the mechanistic causality behind its standardized synthesis protocols.

Physicochemical Profiling & Structural Analysis

Methyl 5-acetyl-2-ethoxybenzoate is a trisubstituted benzene derivative. The core aromatic scaffold is functionalized with three distinct groups that dictate its reactivity:

-

Methyl Ester (-COOCH₃) at C1: Acts as an electron-withdrawing group (EWG) and provides a site for future amidation or saponification.

-

Ethoxy Group (-OCH₂CH₃) at C2: An electron-donating group (EDG) that sterically shields the C1 ester while providing lipophilicity.

-

Acetyl Group (-COCH₃) at C5: A highly reactive ketone moiety, serving as the primary handle for downstream halogenation (e.g., bromination) or reduction.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methyl 5-acetyl-2-ethoxybenzoate |

| CAS Registry Number | [1] |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| SMILES String | CCOC1=CC=C(C(C)=O)C=C1C(=O)OC |

| Predicted LogP | ~2.6 |

| Physical State | Pale Yellow Solid |

Structural Topology Visualization

Fig 1: Structural topology and functional group mapping of Methyl 5-acetyl-2-ethoxybenzoate.

Synthesis Methodology & Mechanistic Causality

The foundational synthesis of Methyl 5-acetyl-2-ethoxybenzoate relies on the Williamson ether synthesis, specifically the O-alkylation of methyl 5-acetyl-2-hydroxybenzoate. The protocol described below is adapted from validated methods used in the development of [2].

Mechanistic Rationale (Causality)

-

Base Selection (Anhydrous K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is perfectly calibrated to deprotonate the phenolic hydroxyl group (pKa ~10) to form a reactive phenoxide nucleophile, without being strong enough to hydrolyze the C1 methyl ester.

-

Alkylating Agent (Iodoethane): While bromoethane is cheaper, iodoethane is utilized because the iodide ion is a superior leaving group. This accelerates the bimolecular nucleophilic substitution (Sₙ2) reaction, which is critical given the steric hindrance imparted by the adjacent ortho-ester group.

-

Solvent Selection (2-Butanone / MEK): 2-Butanone has a boiling point of ~80°C. Refluxing at this temperature provides the precise thermal activation energy required to drive the Sₙ2 reaction to completion over 72 hours, avoiding the thermal degradation or transesterification side-reactions that often occur in higher-boiling polar aprotic solvents like DMF.

Step-by-Step Experimental Protocol

-

Reaction Assembly: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of methyl 5-acetyl-2-hydroxybenzoate (e.g., 10.0 g, 0.052 mol).

-

Solvent & Base Addition: Suspend the starting material in 200 mL of 2-butanone. Add 2.0 equivalents of anhydrous potassium carbonate (14.4 g, 0.104 mol). Stir at room temperature for 15 minutes to initiate phenoxide formation.

-

Electrophile Introduction: Dropwise, add 2.0 equivalents of iodoethane (16.4 g, 0.104 mol) to the stirring suspension.

-

Thermal Activation: Attach a reflux condenser and heat the vigorously stirred mixture to reflux (~80°C) for 72 hours under a nitrogen atmosphere.

-

Workup & Isolation: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (unreacted K₂CO₃ and KI byproduct). Wash the filter cake with a small volume of fresh 2-butanone.

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield Methyl 5-acetyl-2-ethoxybenzoate as a solid. The crude material is typically of sufficient purity (>95%) for immediate downstream application.

Synthetic Workflow Visualization

Fig 2: Synthetic workflow and mechanistic pathway for Methyl 5-acetyl-2-ethoxybenzoate.

Pharmaceutical Applications & Downstream Derivatization

The structural geometry of Methyl 5-acetyl-2-ethoxybenzoate makes it an ideal precursor for several high-value active pharmaceutical ingredients:

Synthesis of cGMP PDE Inhibitors

In cardiovascular drug development (e.g., treatments for angina, hypertension, and heart failure), this compound is a critical building block. The C1 ester and C2 ethoxy groups mimic the pharmacophore requirements for binding in the active site of phosphodiesterase enzymes. Downstream processing typically involves the conversion of the C1 ester into an amide, followed by cyclization to form [2].

Alpha-Halogenation for Albuterol Derivatives

The C5 acetyl group is highly susceptible to alpha-halogenation. By reacting Methyl 5-acetyl-2-ethoxybenzoate with N-bromosuccinimide (NBS) or molecular bromine, researchers synthesize Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (CAS 76310-73-1) . This brominated intermediate is the direct precursor used in the synthesis of [1], a metabolite and derivative of the widely used bronchodilator.

References

- Bell, A. S., et al. "Quinazolin-4-ones as cGMP PDE inhibitors" US Patent 5393755 (PCT/EP92/02746). Pfizer Inc., 1995.

Methyl 5-acetyl-2-ethoxybenzoate: A Technical Guide on Nomenclature, Synthesis, and Pharmaceutical Applications

Strategic Importance in Drug Development

Methyl 5-acetyl-2-ethoxybenzoate is a highly specialized, polyfunctional aromatic building block utilized extensively in modern medicinal chemistry. Featuring orthogonal reactive sites—an ester, an ether, and a ketone—it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a foundational precursor in the development of phosphodiesterase (PDE) inhibitors (such as pyrazolopyrimidinone antianginal agents)[1][2] and beta-adrenergic agonists, including analytical impurities and derivatives of Albuterol and Salmeterol[3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous mechanistic understanding of its synthesis, physicochemical properties, and downstream utility, ensuring that experimental designs utilizing this compound are both reproducible and scientifically sound.

Chemical Identity and IUPAC Nomenclature

The precise structural identity of this compound is dictated by IUPAC nomenclature rules for substituted aromatic esters:

-

Principal Functional Group: The core scaffold is a benzoate (a benzene ring conjugated with a carboxylate ester). The alkyl group attached to the ester oxygen is a methyl group, establishing the base name "methyl benzoate."

-

Ring Numbering & Substitution: The carbon atom of the benzene ring attached to the ester group is designated as position 1.

-

Position 2: An ethoxy group (

) is positioned ortho to the ester. -

Position 5: An acetyl group (

) is positioned meta to the ester and para to the ethoxy group.

This specific arrangement—Methyl 5-acetyl-2-ethoxybenzoate —creates a highly electron-rich aromatic system where the ethoxy group donates electron density via resonance, while the acetyl and ester groups act as electron-withdrawing directors. This electronic push-pull system is critical for downstream functionalization, particularly alpha-halogenation of the acetyl moiety[1].

Physicochemical Profile

The quantitative data for Methyl 5-acetyl-2-ethoxybenzoate is summarized below for analytical reference[3][5][6]:

| Property | Value |

| IUPAC Name | Methyl 5-acetyl-2-ethoxybenzoate |

| CAS Registry Number | 76310-74-2 |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Key Downstream Derivative | Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (CAS: 76310-73-1) |

| Primary Therapeutic Targets | PDE Inhibitors, Beta-Adrenergic Agonists |

Mechanistic Synthesis: The Williamson Ether Approach

The industrial and laboratory-scale synthesis of Methyl 5-acetyl-2-ethoxybenzoate relies on a classic Williamson ether synthesis, utilizing methyl 5-acetyl-2-hydroxybenzoate as the starting phenolic precursor[1].

Causality of Reagent Selection

-

Base Selection (Anhydrous

): Potassium carbonate is specifically chosen because its -

Solvent Selection (2-Butanone / MEK): 2-Butanone is selected over acetone due to its higher boiling point (~80°C). This allows the reaction to be refluxed at a higher temperature, significantly accelerating the

nucleophilic substitution kinetics while maintaining the thermal stability of the reagents[1]. -

Electrophile (Iodoethane): Iodoethane is utilized because the iodide ion is an exceptional leaving group, highly polarizable, and facilitates a rapid

attack by the sterically hindered phenoxide ion.

Caption: Workflow for the Williamson ether synthesis of Methyl 5-acetyl-2-ethoxybenzoate.

Validated Experimental Protocol: Synthesis Workflow

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system , incorporating in-process quality control (QC) checks to verify reaction completion[1].

Step 1: Reagent Preparation & Deprotonation

-

Charge a flame-dried, round-bottom flask with methyl 5-acetyl-2-hydroxybenzoate (10.0 g, 0.052 mol) and anhydrous potassium carbonate (14.4 g, 0.104 mol, 2.0 eq).

-

Suspend the mixture in 200 mL of anhydrous 2-butanone. Stir at room temperature for 15 minutes to allow for the generation of the phenoxide intermediate.

Step 2: Alkylation & Reflux

-

Add iodoethane (16.4 g, 0.104 mol, 2.0 eq) dropwise to the stirring suspension.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~80°C) for 72 hours under a nitrogen atmosphere[1].

Step 3: Self-Validation (In-Process QC)

-

TLC Monitoring: Pull a 0.1 mL aliquot and run a Thin Layer Chromatography (TLC) plate using a 4:1 Hexane:Ethyl Acetate eluent.

-

Validation Metric: The product (Methyl 5-acetyl-2-ethoxybenzoate) will exhibit a significantly higher

value than the starting material. The starting phenol is highly polar and capable of hydrogen bonding with the silica gel, whereas the etherified product is non-hydrogen-bond donating and elutes faster.

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the suspension through a Celite pad to remove the inorganic salts (unreacted

and -

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified via recrystallization or flash column chromatography.

Downstream Pharmaceutical Applications

The true value of Methyl 5-acetyl-2-ethoxybenzoate lies in its downstream reactivity.

A. PDE Inhibitors (Cardiovascular Therapeutics)

The compound is heavily cited in patents by major pharmaceutical entities (e.g., Pfizer) for the synthesis of pyrazolopyrimidinone derivatives[1][2]. These compounds act as potent, selective cGMP PDE inhibitors, utilized in the treatment of angina, hypertension, heart failure, and atherosclerosis[1]. The critical step involves converting the acetyl group into a reactive alpha-haloketone, which subsequently undergoes cyclization to form the heterocyclic core.

B. Beta-Adrenergic Agonists

Methyl 5-acetyl-2-ethoxybenzoate is a documented intermediate in the synthesis of (±)-4-O-Ethyl Albuterol (E678380)[3]. Furthermore, Contract Research Organizations (CROs) utilize this scaffold to synthesize highly specific analytical standards and impurities for Salmeterol and Albuterol quality control testing (e.g., Salmeterol Phenylethoxy Impurities)[4].

Caption: Downstream pharmaceutical applications of Methyl 5-acetyl-2-ethoxybenzoate.

Validated Experimental Protocol: Alpha-Bromination

To bridge the gap between the base compound and its pharmaceutical applications, the acetyl group must be functionalized. This protocol details the synthesis of Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (CAS 76310-73-1) [7].

Step 1: Halogenation Setup

-

Dissolve Methyl 5-acetyl-2-ethoxybenzoate (1.0 eq) in a polar, aprotic solvent such as Dimethylformamide (DMF) or glacial acetic acid[1].

-

Causality: Glacial acetic acid catalyzes the enolization of the ketone, which is the rate-determining step for alpha-halogenation.

Step 2: Electrophilic Addition

-

Slowly add a slight molar excess of N-bromosuccinimide (NBS) or elemental Bromine (

) at room temperature[1]. -

Stir for 2-4 hours.

Step 3: Self-Validation (Spectroscopic QC)

-

IR Spectroscopy: The ketone carbonyl stretch will shift slightly to a higher wavenumber due to the electron-withdrawing effect of the adjacent bromine atom.

-

1H-NMR: The sharp singlet of the acetyl methyl group (~2.5 ppm) will disappear, replaced by a downfield singlet (~4.4 ppm) corresponding to the

protons, confirming successful mono-bromination without aromatic ring substitution.

References

- usbio.

- guidechem.com - chemical hot product directory - m MFCD12027582

- googleapis.com (Pfizer Inc.

- usbio.net - Fine Chemicals - Biochemical Search

- weebly.com (Opulent Pharma) - Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis

- google.com (Google Patents) - IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-ones pharmaceutical compositions containing them and uses thereof

- molaid.com - methyl 5-(2-bromoacetyl)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. IL102368A - 5-(2,5-disubstituted phenyl)-1,6 dihydro-7H-pyrazolo [4,3-d] pyrimidin-7-ones pharmaceutical compositions containing them and uses thereof - Google Patents [patents.google.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis - Opulent Pharma [opulentpharma.weebly.com]

- 5. guidechem.com [guidechem.com]

- 6. usbio.net [usbio.net]

- 7. methyl 5-(2-bromoacetyl)-2-ethoxybenzoate - CAS号 76310-73-1 - 摩熵化学 [molaid.com]

A Technical Guide to Methyl 5-acetyl-2-ethoxybenzoate: Synthesis, Application, and Analysis of a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate world of pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate compounds are paramount. Methyl 5-acetyl-2-ethoxybenzoate (CAS No: 76310-74-2), a substituted aromatic ester, has emerged as a crucial building block in the development of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring an ethoxy group, a methyl ester, and a strategically placed acetyl moiety, offers a versatile platform for a range of chemical transformations. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and its pivotal role as a pharmaceutical intermediate, designed for researchers and professionals in drug development. The functional groups of this intermediate are strategically manipulated in multi-step syntheses to construct complex and potent drug molecules.[1]

Physicochemical and Structural Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in process development and manufacturing.

| Property | Value | Reference |

| Chemical Name | 5-Acetyl-2-ethoxy-benzoic acid methyl ester | [2] |

| CAS Number | 76310-74-2 | [2] |

| Molecular Formula | C13H16O4 | [3] |

| Molecular Weight | 236.26 g/mol | [3] |

| Appearance | White to light yellow-orange crystalline powder | [4] |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane; almost insoluble in water. | [4][5] |

Synthesis of Methyl 5-acetyl-2-ethoxybenzoate: A Mechanistic Approach

The most common and industrially scalable method for synthesizing Methyl 5-acetyl-2-ethoxybenzoate is through the Friedel-Crafts acylation of a suitably protected precursor, Methyl 2-ethoxybenzoate. This electrophilic aromatic substitution introduces the acetyl group at the C5 position of the aromatic ring.[6]

Causality Behind Experimental Choices:

-

Choice of Precursor: Methyl 2-ethoxybenzoate is selected as the starting material because the ethoxy group is a moderate activating group and an ortho-, para-director. This directs the incoming electrophile (the acetyl group) to the desired para position (C5), minimizing the formation of ortho-isomers.

-

Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is the archetypal Lewis acid catalyst for Friedel-Crafts reactions. It functions by coordinating with the acetylating agent (acetyl chloride), forming a highly reactive acylium ion (CH₃CO⁺), which is a potent electrophile.

-

Reaction Conditions: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion.[6] This temperature control is critical to prevent side reactions, such as polysubstitution or rearrangement.

-

Quenching: The reaction is quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This serves to decompose the aluminum chloride complex and separate the organic product from the inorganic salts.[6]

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

To a cooled (0°C) suspension of anhydrous aluminum chloride (1.2 equivalents) in dichloromethane (DCM), add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

-

Slowly add a solution of Methyl 2-ethoxybenzoate (1.0 equivalent) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 5-acetyl-2-ethoxybenzoate.[6]

Caption: Workflow for the Synthesis of Methyl 5-acetyl-2-ethoxybenzoate via Friedel-Crafts Acylation.

Application as a Pharmaceutical Intermediate: Synthesis of Salmeterol Precursor

Methyl 5-acetyl-2-ethoxybenzoate is a key intermediate in the synthesis of several APIs. A notable example is its use in the synthesis of bronchodilator drugs like Salmeterol.[6][7] The acetyl group serves as a handle for further chemical modifications, such as bromination, to introduce new functionalities.

The subsequent step often involves the alpha-bromination of the acetyl group to produce Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate. This derivative is a highly reactive alkylating agent, primed for reaction with an amine to build the side chain of the final drug molecule.

Detailed Experimental Protocol: Alpha-Bromination

-

Dissolve Methyl 5-acetyl-2-ethoxybenzoate in a suitable solvent such as dichloromethane.

-

Cool the solution to below 5°C in an ice bath.

-

In a separate flask, prepare a slurry of N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid like aluminum chloride in the same solvent.

-

Slowly add the NBS slurry to the solution of Methyl 5-acetyl-2-ethoxybenzoate, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding ice-water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate.[8]

Caption: Reaction pathway from Methyl 5-acetyl-2-ethoxybenzoate to a key Salmeterol precursor.

Quality Control and Analytical Methods

Ensuring the purity and identity of Methyl 5-acetyl-2-ethoxybenzoate is critical for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for this purpose.

| Analytical Technique | Parameters and Conditions | Purpose |

| HPLC (High-Performance Liquid Chromatography) | Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Acetonitrile and water gradient.Detection: UV at a suitable wavelength. | To determine purity, quantify the compound, and identify process-related impurities.[5][9] |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Column: Capillary column suitable for aromatic compounds.Carrier Gas: Helium.Detection: Mass spectrometry (MS) for identification. | To identify and quantify volatile organic impurities and confirm the molecular weight of the compound.[10] |

| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Solvent: CDCl₃ or DMSO-d₆.Field Strength: Typically 300 MHz or higher. | To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Method: KBr pellet or thin film. | To identify characteristic functional groups such as the ester carbonyl, ketone carbonyl, and C-O stretches. |

Conclusion

Methyl 5-acetyl-2-ethoxybenzoate stands as a testament to the importance of well-designed intermediates in modern pharmaceutical synthesis. Its robust synthesis via Friedel-Crafts acylation and the versatile reactivity of its functional groups make it an invaluable precursor for complex APIs. The analytical methods detailed herein provide a framework for ensuring its quality, which is a non-negotiable aspect of drug development. For researchers and process chemists, a comprehensive understanding of this intermediate's chemistry is essential for the efficient and successful production of life-saving medicines.

References

- Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Pharmaceutical Intermediate Synthesis - Benchchem. (n.d.).

- Methyl 5-acetyl-2-methoxybenzoate - SIELC Technologies. (2018, May 16).

- Application Notes & Protocols for the Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate - Benchchem. (n.d.).

- Comparison of different synthetic routes to "Methyl 5-acetyl-2-(benzyloxy)benzoate" - Benchchem. (n.d.).

- A Comparative Guide to Impurity Profiling of Methyl 5-acetyl-2-(benzyloxy)benzoate - Benchchem. (n.d.).

- Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery - Benchchem. (n.d.).

- 5-Acetyl-2-ethoxy-benzoic acid methyl ester | 76310-74-2 - Sigma-Aldrich. (n.d.).

- Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester | 16475-90-4 - Echemi. (n.d.).

- Analytical Method - PhareSST. (n.d.).

- Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate (CAS No: 27475-14-5) API Intermediate Manufacturers - apicule. (n.d.).

- ETHYL 5-ACETYL-2-ETHOXYBENZOATE CAS#: 216143-90-7 - ChemicalBook. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Acetyl-2-ethoxy-benzoic acid methyl ester | 76310-74-2 [sigmaaldrich.com]

- 3. ETHYL 5-ACETYL-2-ETHOXYBENZOATE CAS#: 216143-90-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apicule.com [apicule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

Methodological & Application

Application Note: Chemoselective Hydrolysis of Methyl 5-acetyl-2-ethoxybenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a self-validating, highly reliable protocol for the base-catalyzed saponification of methyl 5-acetyl-2-ethoxybenzoate to yield 5-acetyl-2-ethoxybenzoic acid.

Introduction & Synthetic Utility

The compound 5-acetyl-2-ethoxybenzoic acid is a critical functionalized building block in modern organic synthesis. It serves as a primary intermediate in the development of pyrazolopyrimidinone-based antianginal agents (such as selective cGMP PDE5 inhibitors)[1] and is heavily utilized in the synthesis of reference standards for pharmaceutical impurities, including derivatives of Salbutamol (e.g., (±)-4-O-Ethyl Albuterol)[2].

Because the starting material, methyl 5-acetyl-2-ethoxybenzoate, contains both an ester and a methyl ketone, the hydrolysis conditions must be strictly controlled. The protocol detailed below leverages a chemoselective, room-temperature saponification strategy to isolate the carboxylic acid without degrading the sensitive acetyl moiety[3],[4].

Mechanistic Rationale & Expert Insights

As a self-validating system, every reagent and physical parameter in this protocol is chosen to enforce a specific chemical causality:

-

Solvent System (1,4-Dioxane / Water): The starting ester is highly lipophilic and insoluble in pure water. 1,4-Dioxane is utilized as a polar aprotic co-solvent because it is fully miscible with water and inert to strong bases. This creates a homogenous reaction environment, eliminating the biphasic boundary that would otherwise severely limit the reaction rate[4].

-

Reagent Stoichiometry (5N NaOH, ~5 Equivalents): While saponification technically requires only one equivalent of hydroxide per ester, using a massive excess (5 equivalents) drives the equilibrium entirely to the right. This high concentration compensates for the lack of thermal energy, allowing the reaction to proceed to completion at room temperature[4].

-

Thermal Control (Room Temperature): The acetyl group is prone to base-catalyzed enolization and subsequent aldol condensation at elevated temperatures. By restricting the reaction to 20–25 °C, the activation energy for ester hydrolysis is met, but the threshold for ketone degradation is avoided.

-

Workup Causality (Solvent Evaporation prior to Acidification): Dioxane must be removed under vacuum before liquid-liquid extraction. If left in the mixture, dioxane acts as an emulsifier during the ethyl acetate extraction, dragging water into the organic phase and significantly depressing the isolated yield[4].

Fig 1. Logical relationship demonstrating chemoselective conditions to prevent degradation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters derived from foundational [1],[4].

| Parameter | Reagent / Condition | Quantity / Value | Molar Equivalents |

| Substrate | Methyl 5-acetyl-2-ethoxybenzoate | 9.6 g (0.043 mol) | 1.0 eq |

| Co-Solvent | 1,4-Dioxane | 80 mL | N/A |

| Aqueous Phase | Deionized Water | 80 mL | N/A |

| Base | 5N Aqueous NaOH | 44 mL (0.217 mol) | ~5.0 eq |

| Reaction Temp | Room Temperature (20–25 °C) | N/A | N/A |

| Reaction Time | 18 Hours | N/A | N/A |

| Acidifying Agent | Concentrated HCl | As needed to pH 1 | Excess |

| Extraction | Ethyl Acetate | 4 x 100 mL | N/A |

| Expected Yield | 5-acetyl-2-ethoxybenzoic acid | ~5.4 g (60%) | N/A |

| Validation Metric | Melting Point | 122–125 °C | N/A |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Equip a 500 mL round-bottom flask with a magnetic stir bar.

-

Add 9.6 g (0.043 mol) of methyl 5-acetyl-2-ethoxybenzoate to the flask.

-

Pour in 80 mL of 1,4-dioxane and stir until the substrate is fully dissolved.

-

Add 80 mL of deionized water to the stirring solution.

-

Slowly add 44 mL of 5N aqueous sodium hydroxide (NaOH) solution[4]. Note: A slight exotherm may occur; ensure the flask is well-ventilated.

Phase 2: Saponification Execution

-

Seal the flask loosely and stir the mixture vigorously at room temperature (20–25 °C) for 18 hours [4].

-

Validation Check: The reaction mixture should remain a homogenous, single-phase solution. TLC (Thin Layer Chromatography) can be used to confirm the disappearance of the higher-Rf ester starting material.

Phase 3: Workup & Acidification

-

Transfer the reaction mixture to a rotary evaporator. Evaporate the solvents (primarily the 1,4-dioxane) under vacuum until a thick residue or slurry remains[4].

-

Re-dissolve the resulting crude residue in 100 mL of deionized water . At this stage, the product is in the form of water-soluble sodium 5-acetyl-2-ethoxybenzoate.

-

Place the flask in an ice bath to control the heat of neutralization. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while monitoring with pH paper until the solution reaches pH 1 [4].

-

Validation Check: A dense, colorless precipitate (the free carboxylic acid) will crash out of the aqueous solution upon reaching highly acidic conditions.

Phase 4: Extraction & Purification

-

Transfer the acidic mixture to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (4 x 100 mL) [4].

-

Combine all organic extracts into a single Erlenmeyer flask. Wash with brine, then dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Filter off the drying agent and evaporate the ethyl acetate under vacuum to yield the crude solid.

-

Recrystallize the crude residue from pure ethyl acetate to afford the title compound as a colorless solid[4].

-

Final Validation: Dry the crystals and verify the melting point. Pure 5-acetyl-2-ethoxybenzoic acid will melt sharply between 122°C and 125°C [4].

Fig 2. Experimental workflow for the base-catalyzed saponification and extraction process.

References

-

[1],[4] Title: US Patent 5272147A - Pyrazolopyrimidinone antianginal agents Source: Google Patents URL:

-

[2] Title: Contract Research Organization (CRO) involved in Impurity Synthesis Source: Opulent Pharma URL:[Link]

Sources

- 1. US5272147A - Pyrazolopyrimidinone antianginal agents - Google Patents [patents.google.com]

- 2. Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis - Opulent Pharma [opulentpharma.weebly.com]

- 3. 5-Acetyl-2-ethoxybenzoic acid | 147676-95-7 | Benchchem [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Methyl 5-Acetyl-2-Ethoxybenzoate as a Key Scaffold in API Synthesis

As a Senior Application Scientist, I frequently evaluate the strategic utility of building blocks in active pharmaceutical ingredient (API) synthesis. Methyl 5-acetyl-2-ethoxybenzoate (MAEB, CAS 76310-74-2) stands out as a highly versatile intermediate. Its unique substitution pattern—an enolizable acetyl group paired with an activating ethoxy ether and a directing ester—makes it a critical precursor for two major therapeutic classes: phosphodiesterase type 5 (PDE5) inhibitors and β2-adrenergic receptor agonists.

This application note provides an in-depth, mechanistically grounded guide to functionalizing MAEB, detailing the causality behind reaction conditions and offering self-validating protocols for scale-up synthesis.

Mechanistic Rationale & Synthetic Strategy

The synthetic utility of MAEB relies heavily on two sequential transformations: the initial O-alkylation of the phenolic starting material, followed by the regioselective α-bromination of the acetyl group.

Overcoming Electronic Deactivation in O-Alkylation

The precursor, methyl 5-acetyl-2-hydroxybenzoate, features a phenolic hydroxyl group that is electronically deactivated. The para-acetyl and ortho-ester groups withdraw electron density via resonance, significantly reducing the nucleophilicity of the phenoxide ion. To overcome this high activation barrier, the alkylation with iodoethane requires a solvent with a sufficiently high boiling point, such as 2-butanone (MEK), to drive the endothermic

Regioselective α-Bromination

To utilize MAEB in API synthesis, the acetyl group must be converted into a reactive electrophile. Bromination yields Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (BMAEB) . The challenge here is avoiding electrophilic aromatic substitution on the ethoxy-activated benzene ring. Utilizing a Lewis acid catalyst (

Fig 1: Synthetic workflow from starting material to API frameworks via MAEB.

API Applications

PDE5 Inhibitors (Pyrazolopyrimidinones)

MAEB is a structural cornerstone in the synthesis of pyrazolopyrimidinone antianginal agents and PDE5 inhibitors (analogous to sildenafil) 1. The bromoacetyl derivative acts as a bis-electrophile, enabling the construction of complex heterocyclic ring systems that mimic the purine ring of cGMP, thereby competitively inhibiting the PDE5 enzyme.

Fig 2: PDE5 inhibition pathway mediated by MAEB-derived pyrazolopyrimidinones.

β2-Adrenergic Agonist Intermediates

The bromoacetyl moiety of BMAEB is highly susceptible to nucleophilic attack by primary and secondary amines. This pathway is heavily utilized to append the long lipophilic tails required for long-acting β2-agonists (LABAs) like salmeterol derivatives 3.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols integrate causality-driven parameter selection with in-process controls (IPCs).

Protocol A: Synthesis of MAEB via O-Alkylation

-

Reactor Charging: To a dry reaction vessel, add methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) and suspend in 2-butanone (MEK, 20 volumes).

-

Causality: MEK (b.p. 80°C) provides the thermal energy required to overcome the poor nucleophilicity of the deactivated phenol, which lower-boiling solvents like acetone cannot achieve efficiently.

-

-

Base Addition: Add anhydrous potassium carbonate (

, 2.0 eq).-

Causality:

is a mild base that quantitatively deprotonates the phenolic OH (pKa ~10) without inducing unwanted aldol condensations of the acetyl group.

-

-

Electrophile Introduction: Dropwise add iodoethane (2.0 eq).

-

Causality: The high polarizability of the iodine leaving group makes iodoethane an ideal electrophile for this sterically hindered

substitution.

-

-

Reflux & Validation: Heat the mixture under reflux for 48–72 hours.

-

Self-Validating IPC: Monitor via HPLC. The reaction is self-validating when the starting material peak area drops below <1.0%. If the reaction stalls, verify the anhydrous state of the

.

-

-

Workup: Filter off inorganic salts while warm. Concentrate the filtrate in vacuo and recrystallize the crude residue from ethanol to yield MAEB as a pale yellow solid.

Protocol B: Synthesis of BMAEB via α-Bromination

-

Solvent & Catalyst: Dissolve MAEB (1.0 eq) in anhydrous dichloromethane (DCM, 15 volumes) and add aluminum trichloride (

, 0.15 eq).-

Causality:

coordinates with the acetyl oxygen, drastically increasing the rate of enolization required for alpha-halogenation 2.

-

-

Bromine Addition: Cool the reactor to 0°C (273 K). Add liquid bromine (

, 1.1 eq) dropwise over 15 minutes.-

Causality: Maintaining 0°C prevents over-bromination (dibromoacetyl formation) and suppresses electrophilic aromatic substitution on the ethoxy-activated ring.

-

-

Reaction & Validation: Stir at room temperature for 10 hours.

-

Self-Validating IPC: Quench a 0.5 mL aliquot with aqueous sodium thiosulfate and analyze via HPLC. The reaction is validated when the ratio of monobromo to unreacted MAEB is >98:2. If dibromo impurities exceed 1.5%, the temperature during addition was too high.

-

-

Workup: Wash the organic layer with aqueous sodium thiosulfate (to neutralize residual

) and brine. Dry over

Quantitative Optimization Data

The following table summarizes the optimized reaction parameters and expected analytical outputs for both synthetic stages, providing a benchmark for scale-up operations.

| Reaction Parameter / Metric | O-Alkylation (Synthesis of MAEB) | α-Bromination (Synthesis of BMAEB) |

| Optimal Solvent | 2-Butanone (MEK) | Dichloromethane (DCM) |

| Primary Reagent | Iodoethane (2.0 eq) | Bromine (1.1 eq) |

| Catalyst / Base | ||

| Temperature Profile | 80°C (Reflux) | 0°C addition, then 25°C |

| Reaction Time | 48 - 72 hours | 10 hours |

| Typical Isolated Yield | > 90% | ~ 85% |

| Critical Impurity to Monitor | Unreacted Phenol | Dibromoacetyl derivative |

References

-

1Pyrazolopyrimidinone Antianginal Agents (Patent EP0463756B1) . Googleapis.com (Pfizer Inc.).

-

2Methyl 5-(2-bromoacetyl)-2-propoxybenzoate . IUCr Journals.

-

3Process for the preparation of salmeterol and its intermediates (WO2012032546A2) . Google Patents.

Sources

Application Note: Accelerating Heterocyclic and Chalcone Synthesis with Methyl 5-acetyl-2-ethoxybenzoate under Microwave Irradiation

Here is a detailed application note and protocol for the microwave-assisted synthesis using Methyl 5-acetyl-2-ethoxybenzoate.

Abstract

This technical guide provides an in-depth exploration of Microwave-Assisted Organic Synthesis (MAOS) utilizing Methyl 5-acetyl-2-ethoxybenzoate as a versatile starting material. We delve into the fundamental principles of microwave chemistry, highlighting its advantages over conventional heating methods, such as dramatic reductions in reaction times, improved yields, and alignment with green chemistry principles.[1][2][3] Detailed, step-by-step protocols are provided for two exemplary transformations: the Claisen-Schmidt condensation for chalcone synthesis and a multi-component Hantzsch-type reaction for the construction of a polyhydroquinoline scaffold. These protocols are designed to be robust and serve as a validated starting point for researchers in medicinal chemistry and drug development.

The Dawn of a New Synthesis: Principles of Microwave-Assisted Chemistry

Conventional organic synthesis has long relied on conductive heating, using external sources like oil baths to transfer energy to a reaction mixture. This process is often slow and inefficient. Microwave-assisted synthesis represents a paradigm shift, employing dielectric heating to directly and volumetrically energize the molecules within the reaction vessel.[1][4] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction).[5]

The primary advantages of this approach are compelling:

-

Rapid Heating and Superheating: Solvents can be heated far above their atmospheric boiling points in sealed, pressurized vessels, leading to enormous rate accelerations as described by the Arrhenius law.[6]

-

Reduced Reaction Times: Reactions that take hours or days using conventional reflux can often be completed in minutes.[6][7]

-

Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products, leading to cleaner reactions and higher yields.[5]

-

Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[1][2]

It is imperative, however, that these reactions are conducted in dedicated microwave reactors designed for laboratory use, which incorporate essential safety features for monitoring and controlling temperature and pressure.[4][7][8] The use of domestic microwave ovens is strongly discouraged due to significant safety risks.[8]

The Workhorse Molecule: Methyl 5-acetyl-2-ethoxybenzoate

Methyl 5-acetyl-2-ethoxybenzoate is a valuable and versatile building block for organic synthesis. Its structure contains several key features:

-

An acetyl group (-COCH₃), which provides a reactive ketone functionality, ideal for condensation and cyclization reactions.

-

An ethoxy group (-OCH₂CH₃) and a methyl ester (-COOCH₃), which are polar and contribute to the molecule's ability to efficiently absorb microwave energy.

-

An aromatic ring that serves as a core scaffold for building more complex molecules.

While extensive literature exists for the closely related Methyl 5-acetyl-2-(benzyloxy)benzoate[9][10][11][12], the ethoxy analog behaves similarly in the context of the reactions discussed herein. The acetyl group is the primary site of reactivity for the transformations detailed in this guide.

Application I: Rapid Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as crucial precursors for flavonoids and various heterocyclic compounds, exhibiting a wide range of pharmacological activities.[13][14] The Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, is dramatically accelerated by microwave irradiation.[15][16]

Reaction Rationale

In this protocol, Methyl 5-acetyl-2-ethoxybenzoate (the ketone component) is condensed with an aromatic aldehyde in the presence of a base. The microwave energy rapidly heats the polar reactants and solvent, quickly forming the enolate and driving the reaction to completion. A solvent-free approach using a solid support like basic alumina is also highly effective and enhances the green credentials of the synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of Methyl 5-(3-(4-chlorophenyl)acryloyl)-2-ethoxybenzoate

Materials & Equipment:

-

Methyl 5-acetyl-2-ethoxybenzoate

-

4-Chlorobenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol (Absolute)

-

Dedicated Microwave Synthesizer (e.g., Biotage Initiator+, CEM Discover)

-

10 mL microwave process vial with a magnetic stir bar

-

TLC plates (silica gel)

-

Standard glassware for work-up and purification

Procedure:

-

To a 10 mL microwave process vial, add Methyl 5-acetyl-2-ethoxybenzoate (1.0 mmol, 222.2 mg).

-

Add 4-chlorobenzaldehyde (1.1 mmol, 154.6 mg).

-

Add absolute ethanol (3 mL).

-

Add a solution of potassium hydroxide (2.0 mmol, 112.2 mg) dissolved in a minimal amount of ethanol (~0.5 mL).

-

Seal the vial with the appropriate cap.

-

Place the vial in the microwave synthesizer cavity.

-

Irradiate the mixture with the following parameters:

-

Temperature: 120 °C (Ramp time: 2 min)

-

Hold Time: 10 minutes

-

Power: 0-300 W (Variable power to maintain temperature)

-

Stirring: High

-

-

After irradiation, allow the vial to cool to below 50 °C before removing it from the cavity.[7]

-

Work-up: Quench the reaction by pouring the mixture into 20 mL of cold water containing a small amount of HCl to neutralize the base.

-

A precipitate will form. Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield the pure chalcone.

-

Characterization: Analyze the product by TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Diagram: General Workflow for Microwave-Assisted Synthesis

Caption: A generalized workflow for performing a microwave-assisted organic synthesis.

Application II: Multi-Component Synthesis of Polyhydroquinolines

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the construction of complex molecules in a single step.[17] The Hantzsch pyridine synthesis and its variations are classic MCRs that benefit significantly from microwave irradiation, often proceeding rapidly under solvent-free conditions.[18][19][20][21] We adapt this methodology for the synthesis of a substituted polyhydroquinoline derivative.

Reaction Rationale

This one-pot, four-component reaction involves the condensation of an aromatic aldehyde, dimedone, ammonium acetate (as the ammonia source), and Methyl 5-acetyl-2-ethoxybenzoate (acting as the β-ketoester component). Microwave irradiation provides the thermal energy required to drive the multiple condensation and cyclization steps, leading to the rapid formation of the complex heterocyclic product in high yield.[21][22]

Detailed Protocol: Microwave-Assisted Synthesis of a Polyhydroquinoline Derivative

Materials & Equipment:

-

Methyl 5-acetyl-2-ethoxybenzoate

-

4-Methylbenzaldehyde

-

Dimedone

-

Ammonium acetate

-

Dedicated Microwave Synthesizer

-

10 mL microwave process vial with a magnetic stir bar

-

Standard laboratory equipment for work-up and purification

Procedure:

-

In a 10 mL microwave process vial, combine Methyl 5-acetyl-2-ethoxybenzoate (1.0 mmol, 222.2 mg), 4-methylbenzaldehyde (1.0 mmol, 120.2 mg), dimedone (1.0 mmol, 140.2 mg), and ammonium acetate (1.2 mmol, 92.5 mg).

-

Add a magnetic stir bar. No solvent is required for this protocol.

-

Seal the vial with the appropriate cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the solvent-free mixture with the following parameters:

-

Temperature: 130 °C (Ramp time: 1 min)

-

Hold Time: 8 minutes

-

Power: 0-400 W (Variable power to maintain temperature)

-

Stirring: High

-

-

After the reaction, allow the vial to cool completely to room temperature.

-

Work-up: Add 5 mL of ethanol to the solidified reaction mixture and stir to break up the solid.

-

Collect the product by vacuum filtration, washing with a small amount of cold ethanol.

-

Purification: The product is often of high purity, but can be recrystallized from hot ethanol if necessary.

-

Characterization: Analyze the product by TLC, melting point, and spectroscopic methods.

Diagram: Reaction Schemes

Caption: Key synthetic transformations of Methyl 5-acetyl-2-ethoxybenzoate using MAOS.

Quantitative Data Summary

The following table summarizes typical results for the described microwave-assisted protocols, demonstrating their efficiency compared to conventional heating methods.

| Reaction Type | Reactants | Method | Time | Temp (°C) | Yield (%) | Ref. |

| Claisen-Schmidt | Acetophenone, Benzaldehyde | Microwave | 5-15 min | 120-160 | 85-95% | [23] |

| Claisen-Schmidt | Acetophenone, Benzaldehyde | Conventional | 4-12 hrs | Reflux | 60-80% | [15] |

| Hantzsch-Type | Aldehyde, Dimedone, β-Ketoester, NH₄OAc | Microwave | 3-8 min | 100-130 | 81-97% | [21] |

| Hantzsch-Type | Aldehyde, Dimedone, β-Ketoester, NH₄OAc | Conventional | 12-24 hrs | Reflux | 50-75% | [18][19] |

Safety Considerations for Microwave Synthesis

-

Pressure Management: Never exceed the pressure limits of the reaction vial. Reactions that produce gas should be approached with extreme caution and run on a small scale initially.

-

Thermal Stability: Be aware of the thermal stability of your reactants, reagents, and solvents at high temperatures.[8] Some compounds may decompose violently.

-

Stirring: Ensure efficient stirring to avoid localized superheating, which can lead to vessel failure or side reactions.[8]

-

Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Use only vials and caps specified by the microwave synthesizer manufacturer.

-

Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening to prevent sudden depressurization and solvent flashing.[7]

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology that dramatically accelerates chemical transformations. Methyl 5-acetyl-2-ethoxybenzoate has been shown to be an excellent substrate for MAOS, readily participating in both condensation and multi-component cyclization reactions to generate valuable chalcone and heterocyclic scaffolds. The protocols detailed herein are efficient, high-yielding, and serve as a robust foundation for researchers aiming to leverage the speed and efficiency of microwave chemistry in their drug discovery and development programs.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.

- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC.

- Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles - Benchchem. BenchChem.

- Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Thieme.

- An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Thieme.

- Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. Indian Academy of Sciences.

- Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans.

- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation with E

- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.

- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. Alfa Chemistry.

- MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES - Pharmacophore. Pharmacophore.

- Conventional and Microwave Assisted Synthesis of Chalcones a | 10984 - TSI Journals. TSI Journals.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Alinteri Journal of Agriculture Sciences.

- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. MDPI.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. ijrpas.com.

- Microwave-assisted synthesis | Anton Paar Wiki. Anton Paar.

- Microwave-Assisted Preparation of Quinolone and Quinoline Deriv

- ChemInform Abstract: Microwave Enhanced Claisen-Schmidt Condensation: A Green Route to Chalcones. - ResearchGate.

- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C

- PART - 1 INTRODUCTION - BS Publications.

- Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions - ResearchGate.

- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC.

- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. RJPDFT.

- Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC.

- Safety Considerations for Microwave Synthesis - CEM Corporation.

- The Versatility of Methyl 5-acetyl-2-(benzyloxy)benzoate: A Precursor for Fine Chemicals and Agrochemicals - Benchchem. BenchChem.

- 6 - Organic Syntheses Procedure. Organic Syntheses.

- Microwave Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)

- An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)

- Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery - Benchchem. BenchChem.

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. bspublications.net [bspublications.net]

- 4. Microwave Synthesis [organic-chemistry.org]

- 5. rjpdft.com [rjpdft.com]

- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Safety Considerations for Microwave Synthesis [cem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)benzoate [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tsijournals.com [tsijournals.com]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Methyl 5-acetyl-2-ethoxybenzoate in Water

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-acetyl-2-ethoxybenzoate. This resource is designed to provide in-depth, practical solutions to common solubility challenges encountered during your experiments. We understand that achieving the desired concentration in aqueous media is critical for the success of your research, and this guide offers a structured, scientific approach to overcoming these hurdles.

Understanding the Challenge: Physicochemical Properties of Methyl 5-acetyl-2-ethoxybenzoate

Methyl 5-acetyl-2-ethoxybenzoate is a white to off-white crystalline solid.[1] Its chemical structure, featuring a benzene ring with ester and acetyl functional groups, contributes to its limited aqueous solubility. Available data indicates it is "slightly soluble in water" and more readily soluble in organic solvents.[1] This inherent hydrophobicity is a primary reason for the solubility issues you may be experiencing.

| Property | Value | Source |

| Molecular Formula | C12H14O4 | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Physical Form | White to off-white crystalline solid | [1] |

| Melting Point | 98-101 °C | [1] |

| Aqueous Solubility | Slightly soluble | [1] |

| Organic Solvent Solubility | Soluble | [1] |

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and provide step-by-step guidance to resolve solubility issues with Methyl 5-acetyl-2-ethoxybenzoate.

Question 1: I'm observing poor dissolution of Methyl 5-acetyl-2-ethoxybenzoate in water, even at low concentrations. What are the initial steps I should take?

Answer:

Poor dissolution is a common starting point. The crystalline nature of the compound means that energy is required to break the crystal lattice before it can dissolve.[2][3] Here’s a logical workflow to begin your troubleshooting:

Caption: Initial troubleshooting workflow for poor dissolution.

Detailed Protocol: Initial Dissolution Attempt

-

Particle Size Reduction: If you have the compound in a coarse powder form, gently grind it using a mortar and pestle. This increases the surface area available for solvation.[2][4]

-

Energy Input:

-

Add the finely ground Methyl 5-acetyl-2-ethoxybenzoate to your aqueous medium.

-

Use a magnetic stirrer and a suitable stir bar to ensure continuous agitation. Start at a moderate speed to create a vortex without splashing.

-

Gentle heating (e.g., to 30-40°C) can be employed to increase the kinetic energy of the system and favor dissolution. However, be cautious, as excessive heat could potentially lead to hydrolysis of the ester group. Monitor for any changes in the appearance of the solution that might indicate degradation.

-

-

Observation: Allow sufficient time for dissolution to occur (e.g., 30-60 minutes) while stirring. Visually inspect the solution against a dark background to check for any undissolved particles.

Question 2: My initial attempts to dissolve the compound in water were unsuccessful. What are the next-level strategies I can employ?

Answer:

If basic methods fail, we need to modify the solvent environment to make it more favorable for Methyl 5-acetyl-2-ethoxybenzoate. The primary strategies involve altering the polarity of the solvent or using solubilizing agents.

Sources

- 1. 5-acetyl-2-ethoxy-benzoic Acid Methyl Ester - Cas No: 76310-74-2, Purity: 95%, Molecular Formula: C12h14o4, Molecular Weight: 222.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. japer.in [japer.in]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pharmaguddu.com [pharmaguddu.com]

Technical Support Center: Troubleshooting the Acetylation of Ethoxybenzoate Esters

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the Friedel-Crafts acylation of alkoxybenzoate derivatives.

Diagnostic Overview: The Mechanistic Challenge

The acetylation of ethoxybenzoate esters (e.g., ethyl 2-ethoxybenzoate) presents a complex electronic dichotomy. The aromatic ring is simultaneously deactivated by the electron-withdrawing ester group and activated by the electron-donating ethoxy group toward 1[1].

Because the ring is net-deactivated, elevated temperatures are typically required. However, applying traditional strong Lewis acids (like

Mechanistic Pathway Visualization

Mechanistic pathways of ethoxybenzoate acetylation and primary side reactions.

Troubleshooting & FAQs

Q1: My reaction yields a significant amount of phenol byproduct instead of the acetylated ether. How do I prevent this O-dealkylation?

A1: The causality of O-dealkylation lies in the oxophilicity of your catalyst. Strong Lewis acids like

Q2: I am observing ester hydrolysis (formation of ethoxybenzoic acid) during the workup. How can I maintain the integrity of the ethyl ester?

A2: Ester hydrolysis in this context is a downstream consequence of using excess strong Lewis acids, which generate highly acidic aqueous conditions (e.g.,

Q3: The regioselectivity of my acylation is poor, yielding a mixture of ortho and para isomers. How can I drive the reaction exclusively to the para position? A3: Regioselectivity is governed by the steric bulk of the directing group and the acetylating agent. The ethoxy group is a strong ortho/para director. To maximize para-selectivity, utilize Zeolite H-β[3]. The internal pore dimensions of Zeolite H-β favor the formation and diffusion of the more linear para-acetylated isomer, while the bulkier ortho-isomer faces severe transition-state steric hindrance within the zeolite channels.

Quantitative Catalyst Profiling

To illustrate the causality of catalyst selection, the table below summarizes the expected reaction profiles when acetylating ethyl 2-ethoxybenzoate using various catalytic systems.

| Catalyst System | Reaction Conditions | Conversion (%) | Para-Acetylated Product (%) | O-Dealkylation (Phenol) (%) |

| AlCl₃ (1.1 eq) | CH₂Cl₂, 0 °C to RT | >95 | 45 | 40 |

| AlCl₃ (2.5 eq) | CH₂Cl₂, Reflux | >95 | 10 | 85 |

| TiCl₄ (1.1 eq) | CH₂Cl₂, RT | 80 | 70 | <5 |

| Zeolite H-β | Solvent-free, 120 °C | 93 | >90 | <1 |

Data synthesis based on standard Friedel-Crafts optimization principles and solid-acid catalysis literature[3].

Self-Validating Experimental Protocol

Optimized Solvent-Free Acetylation using Zeolite H-β This protocol eliminates halogenated solvents and strong Lewis acids, utilizing the shape-selective Brønsted acid sites of Zeolite H-β to drive para-acetylation while completely suppressing ether cleavage[3].

Step 1: Catalyst Activation (Critical)

-

Action: Calcine Zeolite H-β (Si:Al ratio ~12.5) in a muffle furnace at 450 °C for 4 hours prior to use.

-

Causality: Zeolites are highly hygroscopic. Ambient moisture occupies the active acid sites and introduces water into the reaction, which will cause ester hydrolysis. Calcination ensures a strictly anhydrous microenvironment.

Step 2: Reaction Assembly

-

Action: In a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-ethoxybenzoate (10 mmol) and acetic anhydride (20 mmol).

-

Action: Add the freshly calcined Zeolite H-β (0.5 g, ~25% w/w relative to substrate).

Step 3: Thermal Activation

-

Action: Purge the system with dry Nitrogen. Heat the vigorously stirring mixture to 120 °C using a temperature-controlled oil bath for 3 hours.

-

Causality: The deactivated nature of the benzoate ester requires elevated thermal energy to overcome the activation barrier for the EAS reaction. The solvent-free condition maximizes the collision frequency between the substrate and the solid catalyst pores[3].

Step 4: Self-Validating Reaction Monitoring

-

Action: At t=2.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate).

-

Validation Checkpoint: The starting material (

) should be consumed. The desired para-acetylated product appears as a UV-active spot at

Step 5: Workup and Catalyst Recovery

-

Action: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate. Filter the suspension through a sintered glass funnel (porosity 3) to recover the Zeolite H-β.

-

Action: Wash the organic filtrate with ice-cold saturated aqueous

(2 × 15 mL) to neutralize residual acetic acid, followed by brine (15 mL). -

Causality: The cold, mild basic wash quenches the acetic acid byproduct without providing the harsh alkaline conditions that could saponify the ethyl ester.

Step 6: Isolation

-

Action: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product.

References

- Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Cardiff University / Journal of the Chemical Society.

- 1-Ethoxy-2-methoxybenzene | Aromatic Ether | CAS 17600-72-5. Benchchem.

- A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. MDPI Molecules.

Sources

Preventing ester hydrolysis of Methyl 5-acetyl-2-ethoxybenzoate in basic media

Topic: Strategies for Preventing Unwanted Ester Hydrolysis in Basic Media

Welcome to the technical support center for Methyl 5-acetyl-2-ethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this ester, particularly its susceptibility to hydrolysis under basic conditions. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem with my Methyl 5-acetyl-2-ethoxybenzoate reaction? A1: Ester hydrolysis is the chemical cleavage of an ester back into its parent carboxylic acid and alcohol.[1][2] In the case of Methyl 5-acetyl-2-ethoxybenzoate, this means the compound breaks down into 5-acetyl-2-ethoxybenzoic acid and methanol. When this occurs in the presence of a base, the reaction is called saponification.[3] This process is typically irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a base, creating a carboxylate salt that is resistant to further nucleophilic attack.[4][5] This unwanted side reaction can significantly lower the yield of your desired ester product.

Q2: I'm using a base in my reaction, but it's not supposed to cleave my ester. Why is hydrolysis still happening? A2: Even if the primary role of the base is not to hydrolyze the ester, its mere presence in an aqueous or protic solvent environment creates the conditions necessary for saponification. The hydroxide ion (or other basic species) is a potent nucleophile that can attack the electrophilic carbonyl carbon of the ester.[3] This issue is common during reaction workups, especially when using basic solutions (e.g., sodium bicarbonate) to neutralize acid catalysts or remove acidic impurities.[6]

Q3: What are the immediate signs that my ester is undergoing hydrolysis during my experiment or workup? A3: The most common indicators of unintended hydrolysis include:

-

Lower-than-expected yield of the purified ester.

-

Appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate, which corresponds to the carboxylic acid byproduct.

-

Difficulty in product isolation , such as the formation of emulsions or unexpected solubility issues during aqueous extraction, due to the presence of the carboxylate salt.

-

Analytical confirmation via NMR spectroscopy, where you may see the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm), or via IR spectroscopy, which would show a broad O-H stretch characteristic of a carboxylic acid.[6]

Q4: Are there any structural features of Methyl 5-acetyl-2-ethoxybenzoate that make it particularly susceptible to hydrolysis? A4: Yes. While the ethoxy group provides some steric bulk, the acetyl group in the para-position to the ester is an electron-withdrawing group. Electron-withdrawing substituents on the benzoate ring can increase the electrophilicity of the carbonyl carbon, making it a more favorable target for nucleophilic attack by hydroxide ions and thus increasing the rate of hydrolysis.[1][7]

Troubleshooting Guide: A Mechanistic Approach to Prevention

1. Understanding the Mechanism: The "Why" Behind Saponification

Base-catalyzed ester hydrolysis, or saponification, is a two-step nucleophilic acyl substitution reaction. The process is initiated by the attack of a nucleophile (typically a hydroxide ion) on the ester's carbonyl carbon. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the final, irreversible step, the strong base (either the initial hydroxide or the newly formed methoxide) deprotonates the carboxylic acid.[3][4] This acid-base reaction drives the equilibrium entirely towards the products, making the process irreversible.[8]

Caption: Mechanism of base-catalyzed hydrolysis (Saponification).

2. Preventative Strategies During Reaction & Workup

The key to preventing hydrolysis is to control the reaction parameters that favor this unwanted pathway. The following table summarizes critical factors and recommended actions.

| Factor | Risk Factor | Recommended Preventative Action | Scientific Rationale |

| Base Strength | Strong bases (e.g., NaOH, KOH, LiOH) | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA) if the reaction chemistry allows. For workups, use cold, saturated sodium bicarbonate (NaHCO₃).[6] | Stronger bases have a higher concentration of hydroxide ions, which are the primary nucleophiles for hydrolysis. Weaker bases are less likely to initiate the attack on the ester carbonyl. |

| Temperature | High temperatures | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Perform all aqueous workup steps in an ice bath (0-5°C).[6] | Reaction rates, including that of hydrolysis, increase with temperature. Lowering the temperature significantly slows the kinetics of the unwanted saponification reaction. |

| Contact Time | Prolonged exposure to aqueous basic conditions | Perform extractions and washes efficiently and without delay. Do not allow layers to sit unseparated for extended periods.[6] | The extent of hydrolysis is directly proportional to the time the ester is in contact with the basic aqueous phase. Minimizing this time minimizes product loss. |

| Solvent | Protic solvents (e.g., water, methanol, ethanol) | If possible, use aprotic solvents (e.g., THF, DMF, Acetonitrile). For workups, use brine (saturated NaCl solution) to wash the organic layer. | Protic solvents can participate in the hydrolysis and solvate the hydroxide ions.[9] Brine washes help to remove bulk water from the organic layer and decrease the solubility of organic compounds in the aqueous phase.[6] |

3. Experimental Protocol: Low-Temperature Basic Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction and removing acidic components while minimizing the risk of saponification.

-

Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C.

-

Quench Cautiously: If quenching is required, add ice-cold water or a saturated ammonium chloride solution slowly to the cooled reaction mixture with vigorous stirring.

-

Dilute and Extract: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and transfer it to a separatory funnel.

-

Neutralize with Weak Base: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions. Swirl gently at first to allow for the release of any evolved CO₂ gas before stoppering and shaking.[6]

-

Self-Validation: Check the pH of the aqueous layer after separation. It should be in the range of 7-8. Continue washing with fresh portions of cold NaHCO₃ until the aqueous layer is no longer acidic.

-

-

Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This step helps remove residual water and any remaining water-soluble impurities.[6]

-

Dry and Concentrate: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure.

Caption: Workflow for a low-temperature workup to prevent hydrolysis.

4. Alternative Strategies When Basic Conditions are Unavoidable

In some synthetic schemes, a basic environment is essential, and the above preventative measures may not be sufficient. In such cases, consider these alternative approaches:

-

Use of a More Robust Protecting Group: If the methyl ester is simply acting as a protecting group for the carboxylic acid, consider using a more sterically hindered or base-stable ester, such as a tert-butyl ester. tert-Butyl esters are remarkably stable to basic hydrolysis but can be readily cleaved under acidic conditions (e.g., with TFA).[9][10]

-

Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic methods can offer unparalleled selectivity. Lipases can be used to hydrolyze certain esters under very mild, near-neutral pH conditions, potentially leaving other functional groups intact.[11][12] This is an advanced technique but can be a powerful tool for complex molecules.

By understanding the mechanism of ester hydrolysis and carefully controlling the key parameters of base strength, temperature, and exposure time, you can significantly improve the yield and purity of your Methyl 5-acetyl-2-ethoxybenzoate product.

References

-

Esters Hydrolysis: Types and their Mechanisms - PSIBERG. (2023, February 7). PSIBERG. [Link]

-

Ester hydrolysis: Easy Introduction with 8 mechanisms - Chemistry Notes. (2016, December 26). Chemistry Notes. [Link]

-

Ch20: Hydrolysis of Esters - University of Calgary. (n.d.). University of Calgary. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2020, February 22). Chemistry Steps. [Link]

-

Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic. (1967). RSC Publishing. [Link]

-

Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis | Organic Letters. (2022, December 13). ACS Publications. [Link]

-

11.3 Protecting groups - Organic Chemistry II. (2025, August 15). Fiveable. [Link]

-

Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

-

Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. [Link]

-

hydrolysis of esters - Chemguide. (n.d.). Chemguide. [Link]

-

Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. (1952). Journal of the American Chemical Society. [Link]

-

Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.). Web IITD Sites. [Link]

-

Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. (2000). Collection of Czechoslovak Chemical Communications. [Link]

-

Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. (2019, December 3). Books Gateway. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkat USA. [Link]

-

21.6: Chemistry of Esters. (2022, September 24). LibreTexts. [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. [Link]

-

Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. (n.d.). ResearchGate. [Link]

-

Is it possible to prevent saponification by modifying free fatty acids? (2019, January 17). Stack Exchange. [Link]

-

Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]

-

A study of saponification reactions. (n.d.). Science Projects. [Link]

-

Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). [Link]

Sources

- 1. psiberg.com [psiberg.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]